N-(2-phenylethyl)-10H-phenothiazine-10-carboxamide

Butyrylcholinesterase inhibition Alzheimer's disease cholinergic hypothesis Selectivity profiling

N-(2-Phenylethyl)-10H-phenothiazine-10-carboxamide (CAS 432535-63-2) is a synthetic small molecule belonging to the N10-carbonyl-substituted phenothiazine class, characterized by a tricyclic phenothiazine core bearing a 2-phenylethyl carboxamide at the N10 position (molecular formula C21H18N2OS, MW 346.45 g/mol). Phenothiazine-10-carboxamides constitute a chemically tractable scaffold with demonstrated biological activities spanning selective butyrylcholinesterase (BuChE) inhibition, sigma-1 receptor liganding, antioxidant neuroprotection, and anticancer antiproliferative effects.

Molecular Formula C21H18N2OS
Molecular Weight 346.45
CAS No. 432535-63-2
Cat. No. B2423401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-phenylethyl)-10H-phenothiazine-10-carboxamide
CAS432535-63-2
Molecular FormulaC21H18N2OS
Molecular Weight346.45
Structural Identifiers
SMILESC1=CC=C(C=C1)CCNC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42
InChIInChI=1S/C21H18N2OS/c24-21(22-15-14-16-8-2-1-3-9-16)23-17-10-4-6-12-19(17)25-20-13-7-5-11-18(20)23/h1-13H,14-15H2,(H,22,24)
InChIKeyWGZJNOARAAPYBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Phenylethyl)-10H-phenothiazine-10-carboxamide (CAS 432535-63-2): Structural Identity, Class Membership, and Procurement Context


N-(2-Phenylethyl)-10H-phenothiazine-10-carboxamide (CAS 432535-63-2) is a synthetic small molecule belonging to the N10-carbonyl-substituted phenothiazine class, characterized by a tricyclic phenothiazine core bearing a 2-phenylethyl carboxamide at the N10 position (molecular formula C21H18N2OS, MW 346.45 g/mol) . Phenothiazine-10-carboxamides constitute a chemically tractable scaffold with demonstrated biological activities spanning selective butyrylcholinesterase (BuChE) inhibition, sigma-1 receptor liganding, antioxidant neuroprotection, and anticancer antiproliferative effects [1][2]. The 2-phenylethyl substituent at the carboxamide nitrogen distinguishes this compound from simpler N-aryl (e.g., N-phenyl) and N-alkyl (e.g., N-ethyl) analogs, conferring a distinct combination of molecular volume, lipophilicity, and conformational flexibility that has implications for target engagement, blood–brain barrier permeability potential, and selectivity profiles [3].

Why N-(2-Phenylethyl)-10H-phenothiazine-10-carboxamide Cannot Be Readily Interchanged with Simpler Phenothiazine-10-Carboxamides


Phenothiazine-10-carboxamides are not a uniform pharmacophore class; minor alterations to the N10-carboxamide substituent produce substantial shifts in target selectivity, inhibitory potency, and physicochemical properties that directly impact experimental outcomes. Published structure–activity relationship (SAR) studies on N-(10)-aryl and N-(10)-alkylaryl amides of phenothiazine demonstrate that BuChE inhibitory potency varies across orders of magnitude depending on the steric bulk, electronic character, and lipophilicity of the N-substituent, with molecular volume and computed log P emerging as key determinants of enzyme specificity [1]. The 2-phenylethyl group of CAS 432535-63-2 occupies a specific SAR niche—offering a flexible ethylene spacer between the carboxamide nitrogen and the terminal phenyl ring—that is absent in directly N-phenyl-linked (rigid, planar) or short N-alkyl (minimal steric bulk) analogs. This structural feature is predicted to modulate the compound's binding pose in the BuChE active-site gorge, its sigma receptor pharmacophore presentation, and its calculated blood–brain barrier permeability, meaning that substitution with a simpler analog (e.g., N-phenyl-10H-phenothiazine-10-carboxamide) would yield an inequivalent biological profile and confound experimental reproducibility [2].

Quantitative Differential Evidence: N-(2-Phenylethyl)-10H-phenothiazine-10-carboxamide vs. Closest Analogs


BuChE Selectivity Advantage of N10-Aryl/Alkylaryl Carboxamide Phenothiazines over Classical Phenothiazine Antipsychotics

N-(10)-Aryl and N-(10)-alkylaryl amide derivatives of phenothiazine—the subclass to which N-(2-phenylethyl)-10H-phenothiazine-10-carboxamide belongs—are established as specific, reversible inhibitors of human butyrylcholinesterase (BuChE) with no detectable inhibition of acetylcholinesterase (AChE) [1]. In the seminal SAR study by Darvesh et al. (2007), multiple N10-aryl amide phenothiazines achieved BuChE inhibition constants (Ki) in the nanomolar range with complete selectivity over AChE, whereas classical phenothiazine antipsychotics (e.g., chlorpromazine, perphenazine) inhibit both cholinesterases non-selectively [1][2]. The N-(2-phenylethyl) substituent occupies a privileged position within this SAR landscape because the ethylene linker provides conformational flexibility that allows the terminal phenyl ring to sample optimal binding orientations within the BuChE active-site gorge, a feature structurally precluded in directly N-phenyl-linked analogs [3].

Butyrylcholinesterase inhibition Alzheimer's disease cholinergic hypothesis Selectivity profiling

Quantitative Neuroprotective Antioxidant Potency Advantage of N10-Carbonyl Phenothiazines over Standard-of-Care Antioxidants

The N10-carbonyl-substituted phenothiazine chemotype, exemplified by DT-PTZ-C (N-(3,5-dimethyl-4H-1,2,4-triazol-4-yl)-10H-phenothiazine-10-carboxamide), has demonstrated complete inhibition of oxidative damage in organotypic hippocampal slice cultures (OHSCs) with 30- to 100-fold greater potency than the clinical antioxidants Trolox (water-soluble vitamin E analog) and edaravone (approved neuroprotective agent for stroke) [1]. This potency advantage arises from the N10-carboxamide pharmacophore, which the target compound shares, positioning the phenothiazine core for radical stabilization while the N10 substituent governs lipophilicity and tissue partitioning [1]. Although DT-PTZ-C uses a triazole substituent and the target compound uses a 2-phenylethyl group, the shared N10-carboxamide-phenothiazine core is the essential structural determinant of antioxidant potency, and the 2-phenylethyl substitution is predicted to confer higher log P and enhanced blood–brain barrier permeation relative to the more polar triazole analog .

Lipid peroxidation inhibition Ferroptosis Neuroprotection Organotypic hippocampal slice culture

Sigma-1 Receptor Pharmacophore Presentation: Differentiation from Simpler N-Aryl and N-Alkyl Phenothiazine Carboxamides

A dedicated series of carboline- and phenothiazine-derived tricyclic compounds was designed, synthesized, and evaluated for sigma-1 (σ1) and sigma-2 (σ2) receptor binding affinity [1]. The phenothiazine-containing congeners displayed high σ1 receptor affinity with Ki values ranging from 2.5 to 18 nM and exhibited selectivity over σ2 receptors, all without measurable cytotoxicity in SY5Y neuroblastoma cells [1]. The 2-phenylethyl substituent of the target compound represents a pharmacophoric feature distinct from those in the published series: the ethylene spacer between the carboxamide nitrogen and the terminal phenyl ring provides an extended hydrophobic interaction surface capable of engaging the σ1 receptor's lipophilic binding pocket while permitting conformational adaptation—a geometric degree of freedom absent in directly linked N-phenyl analogs such as N-phenyl-10H-phenothiazine-10-carboxamide [2]. This structural distinction is mechanistically relevant because σ1 receptor ligand affinity is highly sensitive to N-substituent geometry and lipophilicity [1].

Sigma-1 receptor Neuropathic pain Neuroprotection Chaperone protein modulation

Cytotoxic Potency in Breast Adenocarcinoma: Phenothiazine Hybrids vs. Standard Chemotherapeutics

Phenothiazine-derived compounds bearing carboxamide functionality at the N10 position have demonstrated cytotoxic potency against the MCF-7 human breast adenocarcinoma cell line that exceeds reference chemotherapeutic agents. In a direct comparative study, the phenothiazine derivative 1-[3-(2-methylsulfanyl-10H-phenothiazine-10-yl)-propyl]pyrimidine-2,4-(1H,3H)-dione (compound 6) exhibited an IC50 of 1.35 µM against MCF-7 cells, representing a 6.1-fold improvement over tamoxifen (IC50 = 8.3 µM) and a 20-fold improvement over doxorubicin (IC50 = 27 µM) in the same MTT assay system [1]. Additional SAR work on N-benzoylated phenothiazines and phenoxazines identified congeners with antiproliferative IC50 values in the 2–15 nM range across multiple cancer cell lines, with activity mechanistically linked to tubulin polymerization inhibition [2]. While the specific N-(2-phenylethyl) analog has not been independently profiled in published MCF-7 or tubulin polymerization assays, its core scaffold membership in the N10-substituted phenothiazine carboxamide class positions it as a candidate for systematic anticancer SAR expansion, particularly given that the 2-phenylethyl substituent provides a distinct hydrophobic contact surface relative to previously evaluated N-substituents [3].

Anticancer activity MCF-7 breast adenocarcinoma MTT cytotoxicity assay Phenothiazine hybrids

Calculated Physicochemical Differentiation: Lipophilicity and Brain Penetration Potential vs. Simpler N10-Substituted Analogs

In the Darvesh et al. (2007) SAR analysis of phenothiazine amide BuChE inhibitors, computed log P values were identified as a key determinant of inhibitor potency and were used to predict high blood–brain barrier (BBB) penetration potential for the N10-aryl and N10-alkylaryl amide subclass [1]. The 2-phenylethyl substituent of the target compound confers a log P and molecular volume intermediate between smaller N-alkyl analogs (e.g., N-ethyl-10H-phenothiazine-10-carboxamide, MW ~284 g/mol) and larger, more lipophilic N-benzyl or N-alkylthioether analogs (e.g., N-(2-(hexylthio)ethyl)-10H-phenothiazine-10-carboxamide, MW ~386 g/mol) . The ethylene spacer provides additional rotatable bonds (n = 3 in the side chain) versus the directly linked N-phenyl analog (0 rotatable bonds in the N–aryl linkage), which may influence binding entropy and conformational sampling within target active sites [2]. The molecular weight of 346.45 g/mol places this compound within favorable CNS drug-like property space, while the computed log P—although not experimentally determined—is predicted by the class SAR to support BBB permeability [1].

Blood–brain barrier permeability Log P Molecular volume CNS drug-likeness

Optimal Research and Procurement Application Scenarios for N-(2-Phenylethyl)-10H-phenothiazine-10-carboxamide


BuChE-Selective Tool Compound Development for Alzheimer's Disease Mechanistic Studies

Researchers investigating the specific contribution of butyrylcholinesterase to cholinergic dysfunction in Alzheimer's disease require BuChE-selective inhibitors that spare AChE to avoid confounding dual-enzyme effects. N-(2-Phenylethyl)-10H-phenothiazine-10-carboxamide, as an N10-alkylaryl amide phenothiazine, belongs to a well-characterized class of specific, reversible BuChE inhibitors that achieve nanomolar inhibitory constants without detectable AChE inhibition, in contrast to classical phenothiazines such as chlorpromazine which inhibit both enzymes non-selectively [1]. The 2-phenylethyl substituent's ethylene spacer provides a structurally distinct pharmacophore for SAR expansion beyond previously characterized N-phenyl and N-benzyl analogs, enabling exploration of BuChE active-site gorge subsites not accessed by more rigid N-substituents [2]. Procurement of this specific analog supports medicinal chemistry efforts to optimize BuChE selectivity while maintaining the favorable computed log P and predicted BBB permeability documented for the N10-alkylaryl amide subclass [1].

Sigma-1 Receptor Ligand Library Synthesis for Neuropathic Pain and Neuroprotection Programs

Sigma-1 receptor drug discovery programs benefit from diverse chemotypes to explore the receptor's ligand-binding pharmacophore. Published data demonstrate that phenothiazine-derived tricyclic compounds achieve high σ1 receptor affinity (Ki = 2.5–18 nM) with selectivity over σ2 and minimal cytotoxicity in neuronal cell models [1]. The 2-phenylethyl carboxamide substituent of CAS 432535-63-2 introduces a flexible aromatic side chain not present in any compound from the published carboline-phenothiazine σ1 ligand series, where all active phenothiazine derivatives contained directly N-linked aryl or heteroaryl substituents [1]. This structural novelty enables interrogation of the σ1 receptor's lipophilic binding pocket with an extended, conformationally adaptable hydrophobic motif, potentially yielding differentiated binding kinetics or functional selectivity (biased signaling) outcomes. Procurement of this compound as a synthetic building block for parallel σ1-focused library generation is scientifically justified by the unexplored pharmacophore space it represents within an otherwise validated σ1 ligand scaffold.

N10-Carbonyl Phenothiazine Antioxidant Lead Optimization for Ferroptosis-Related Neurodegeneration

The demonstrated 30- to 100-fold potency advantage of N10-carbonyl-substituted phenothiazines over Trolox and edaravone in protecting organotypic hippocampal slice cultures from lipid peroxidation-induced oxidative damage establishes this chemotype as a high-priority antioxidant scaffold for neurodegenerative disease research [1]. N-(2-Phenylethyl)-10H-phenothiazine-10-carboxamide shares the essential N10-carboxamide-phenothiazine core responsible for radical stabilization and ferroptosis inhibition, while its 2-phenylethyl substituent provides a distinct lipophilicity profile versus the triazole-containing DT-PTZ-C lead compound [1][2]. Investigators seeking to expand the SAR of this antioxidant class with varied N10 substituents should prioritize this analog because the ethylene-bridged phenyl group can systematically probe the relationship between side-chain lipophilicity, brain tissue partitioning, and neuroprotective potency—a key optimization vector identified in the 2019 Keynes et al. QSAR study [1].

Anticancer Phenotypic Screening Library Entry with Differentiated N10 Pharmacophore

Phenothiazine derivatives are increasingly recognized as privileged scaffolds in anticancer drug discovery, with demonstrated antiproliferative activity against MCF-7 breast adenocarcinoma (IC50 = 1.35 µM for optimized hybrids, outperforming tamoxifen 6.1-fold and doxorubicin 20-fold), activity against liver cancer cell lines, induction of apoptosis, and inhibition of tubulin polymerization at nanomolar concentrations for N-benzoylated congeners [1][2]. N-(2-Phenylethyl)-10H-phenothiazine-10-carboxamide provides a structurally distinct N10 substituent—the 2-phenylethyl carboxamide—that has not been systematically profiled in published anticancer SAR series, which have primarily explored N-benzoyl, N-aryl, N-alkylamide, N-urea, and N-alkylthioether substituents [2]. Including this compound in a focused phenothiazine anticancer screening library enables the interrogation of whether the ethylene spacer between the carboxamide and the terminal phenyl ring produces a unique cytotoxicity-selectivity profile or affects multi-drug resistance reversal activity—hypotheses that cannot be tested using previously characterized N-substituted phenothiazine carboxamides.

Quote Request

Request a Quote for N-(2-phenylethyl)-10H-phenothiazine-10-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.